N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
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Overview
Description
N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide: is a synthetic organic compound that features a unique combination of azetidine and thiazolidine rings
Mechanism of Action
Target of Action
The primary target of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to a conformational change that allows the receptor to interact with specific regions of DNA, altering the transcription of target genes . This interaction can lead to various cellular responses, including changes in cell differentiation, inflammation, and metabolism .
Biochemical Pathways
The activation of PPAR-γ by this compound affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules . These effects can lead to a reduction in inflammation and an improvement in metabolic stability .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability
Result of Action
The activation of PPAR-γ by this compound can lead to a variety of cellular effects. It has been shown to have promising antidiabetic activity, comparable to the standard drug rosiglitazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors, such as aziridines or β-amino alcohols.
Coupling Reactions: The final step involves coupling the thiazolidine and azetidine rings with a cyclopentyl group and a carboxamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups into the azetidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Azetidine Derivatives: Compounds with azetidine rings are studied for their potential in medicinal chemistry due to their unique structural properties.
Uniqueness
N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is unique due to the combination of both thiazolidine and azetidine rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Biological Activity
N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a synthetic compound with significant biological activity, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes both azetidine and thiazolidine rings. Its molecular formula is C12H17N3O3S with a molecular weight of 283.35 g/mol. The presence of these rings contributes to its unique biological activities.
Target : The primary target of this compound is PPAR-γ, a receptor involved in glucose and lipid metabolism.
Mode of Action : Acting as a partial agonist, this compound modulates PPAR-γ activity, leading to several biochemical effects:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase.
- Cell Adhesion Molecules : Its action influences cell adhesion molecule expression, potentially impacting inflammatory responses.
Pharmacokinetics : Similar compounds have demonstrated good bioavailability and metabolic stability, suggesting that this compound may exhibit comparable pharmacokinetic properties.
Antidiabetic Effects
Research indicates that this compound has promising antidiabetic effects. In studies comparing its efficacy to standard drugs like rosiglitazone, it showed similar antidiabetic activity, indicating its potential as a therapeutic agent for diabetes management .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining efficacy against various disease models. For instance, in vitro studies have demonstrated that it does not significantly affect cell viability at therapeutic concentrations, highlighting its safety profile .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Thiazolidinediones | Contains thiazolidine ring | Antidiabetic properties | Well-studied for metabolic effects |
Azetidine Derivatives | Contains azetidine ring | Potential medicinal applications | Unique structural properties for drug design |
N-cyclopentyl... | Dual-ring structure | PPAR-γ partial agonist | Combination of thiazolidine and azetidine rings |
Case Studies
- Diabetes Management : In a recent study, this compound was evaluated in diabetic animal models. The results indicated significant reductions in blood glucose levels comparable to those observed with established antidiabetic drugs .
- Inflammation Reduction : Another study focused on the anti-inflammatory potential of the compound. It was found to effectively reduce markers of inflammation in vitro, suggesting its utility in treating inflammatory diseases .
Properties
IUPAC Name |
N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXAQINXQCTYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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